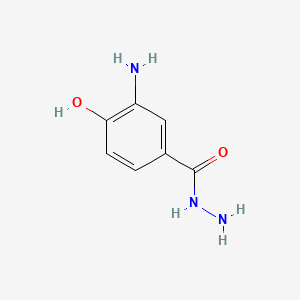

3-Amino-4-hydroxybenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,8-9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKNIBYXWQUDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342917 | |

| Record name | 3-Amino-4-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7450-57-9 | |

| Record name | 3-Amino-4-hydroxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 Amino 4 Hydroxybenzohydrazide

Synthesis of Key Precursors to 3-Amino-4-hydroxybenzohydrazide

The journey to synthesizing this compound begins with the construction of its substituted benzene (B151609) ring. A common and well-documented precursor is 3-amino-4-hydroxybenzoic acid.

Preparation of 3-Amino-4-hydroxybenzoic Acid from Nitro-Chlorobenzoic Acid

A prevalent method for the synthesis of 3-amino-4-hydroxybenzoic acid starts from 3-nitro-4-chlorobenzoic acid. This process involves two critical transformations: the nucleophilic substitution of the chlorine atom with a hydroxyl group and the reduction of the nitro group to an amino group.

One documented procedure involves the reaction of 3-nitro-4-chlorobenzoic acid with a sodium hydroxide (B78521) solution at an elevated temperature of 100 to 105°C. This step facilitates the replacement of the chloro group with a hydroxyl group, yielding 3-nitro-4-hydroxybenzoic acid. The product is then isolated through cooling, neutralization, and filtration. biointerfaceresearch.com

Following the formation of 3-nitro-4-hydroxybenzoic acid, the subsequent and crucial step is the reduction of the nitro group.

Nitroreduction Processes for Amino Group Introduction

The conversion of the nitro group to a primary amine is a fundamental transformation in the synthesis of 3-amino-4-hydroxybenzoic acid. Various reduction methods can be employed, with catalytic hydrogenation being a common and efficient choice.

In a typical procedure, 3-nitro-4-hydroxybenzoic acid is dissolved in water, and the pH is adjusted with an inorganic base. A catalyst, such as palladium on carbon (Pd/C), is introduced, and the mixture is subjected to a pressurized reduction reaction with hydrogen gas at temperatures ranging from 95 to 100°C. biointerfaceresearch.com The use of hydrogen gas with a catalyst like Pd/C is a widely adopted method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. researchgate.net

Alternative reducing agents for aromatic nitro compounds include metals like iron, zinc, and tin under acidic conditions. For instance, tin(II) chloride in the presence of hydrochloric acid can effectively reduce 3-nitro-4-hydroxybenzoic acid to 3-amino-4-hydroxybenzoic acid. chemicalbook.com

Upon completion of the reduction, the resulting 3-amino-4-hydroxybenzoic acid is often isolated as its hydrochloride salt by acidification, followed by cooling and filtration. The free amine can then be obtained by neutralization with a base. biointerfaceresearch.com

Conventional Synthesis Routes for Benzohydrazide (B10538) Analogs

The transformation of the carboxylic acid functionality into a hydrazide group is the final key step in the synthesis of this compound. This is typically achieved through an ester intermediate.

Ester and Hydrazine (B178648) Hydrate (B1144303) Reactions

The conventional and widely practiced method for synthesizing benzohydrazide analogs involves the reaction of a corresponding benzoic acid ester with hydrazine hydrate. nih.govrsc.org Therefore, the first step is the esterification of 3-amino-4-hydroxybenzoic acid. This can be accomplished by reacting the acid with an alcohol, such as methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid, to produce methyl 3-amino-4-hydroxybenzoate. chemicalbook.com

The resulting ester, methyl 3-amino-4-hydroxybenzoate, is then reacted with hydrazine hydrate. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol. nih.govnih.gov The reaction time can vary from a few hours to overnight. The general mechanism involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the alkoxy group and the formation of the hydrazide.

Table 1: Conventional Synthesis of Benzohydrazide Analogs

| Reactants | Reagents | Solvent | Conditions | Product |

| Benzoic acid ester | Hydrazine hydrate | Ethanol/Methanol | Reflux | Benzohydrazide |

This method is broadly applicable for the synthesis of a wide range of hydrazide derivatives. nih.gov

Recrystallization and Purification Techniques

After the reaction is complete, the crude this compound often needs to be purified to remove unreacted starting materials and byproducts. Recrystallization is a common and effective technique for this purpose. nih.gov

The choice of solvent for recrystallization is crucial and depends on the solubility characteristics of the product and impurities. A suitable solvent system is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. For benzohydrazide analogs, alcohols like ethanol or methanol, or mixed solvent systems, are often employed. nih.gov

The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals of this compound, which can then be isolated by filtration. Washing the collected crystals with a small amount of cold solvent helps to remove any residual impurities.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, a field known as green chemistry. For the synthesis of hydrazides, several green approaches have been explored, which can be adapted for the preparation of this compound.

One promising green technique is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net The synthesis of hydrazides from esters and hydrazine hydrate can be efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent (solvent-free conditions). researchgate.netcem.com

Solvent-free, or neat, reactions are another cornerstone of green chemistry, as they eliminate the need for potentially hazardous and environmentally damaging organic solvents. The direct reaction of methyl 3-amino-4-hydroxybenzoate with hydrazine hydrate under solvent-free conditions, potentially with microwave assistance, represents a greener alternative to traditional methods. cem.comorientjchem.org

Furthermore, the use of recyclable and non-toxic catalysts is a key aspect of green synthesis. While the reaction between an ester and hydrazine hydrate often proceeds without a catalyst, research into catalytic methods for hydrazide synthesis is ongoing. The development of a recyclable catalyst for this transformation would further enhance its green credentials. rsc.org The use of greener solvents, such as water or bio-derived solvents, in place of traditional volatile organic compounds is also a significant consideration in developing more sustainable synthetic routes. orientjchem.orgacs.org

Table 2: Green Chemistry Approaches for Hydrazide Synthesis

| Green Approach | Principle | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. | Rapid reaction of methyl 3-amino-4-hydroxybenzoate with hydrazine hydrate, potentially reducing reaction time from hours to minutes. |

| Solvent-Free Synthesis | Eliminates the use of organic solvents. | Direct reaction of the ester and hydrazine hydrate without a solvent, minimizing waste and environmental impact. |

| Use of Greener Solvents | Employs environmentally benign solvents like water. | Conducting the hydrazide formation in an aqueous medium, if reactivity allows, to replace volatile organic solvents. orientjchem.org |

| Catalytic Methods | Employs catalysts to improve efficiency and selectivity. | Development of a recyclable catalyst for the ester-to-hydrazide conversion to enhance sustainability. rsc.org |

While specific, documented green synthesis protocols for this compound are not yet widely available, the principles of green chemistry offer a clear roadmap for the future development of more sustainable and efficient manufacturing processes for this important compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for producing various organic compounds, including derivatives of this compound. nih.govmdpi.com This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. nih.govrsc.org

For instance, a route to access 3-amino-2,3-dihydrobenzofurans, which are structurally related to the benzohydrazide framework, employs microwave-assisted synthesis to rapidly generate analogues. nih.gov The process can involve an acid-catalyzed, microwave-assisted aldol (B89426) condensation to form chalcone (B49325) intermediates. nih.gov This is followed by a one-pot, microwave-assisted, regioselective, acid-catalyzed epoxide opening with various amines and a subsequent intramolecular nucleophilic aromatic substitution to yield the final products. nih.gov

Similarly, the synthesis of 3-amino-1,2,4-triazoles, another class of related heterocyclic compounds, has been significantly improved by microwave-assisted methods. mdpi.com Researchers have developed a straightforward and general protocol for their synthesis directly from volatile aliphatic carboxylic or benzoic acids and aminoguanidine (B1677879) bicarbonate under controlled microwave conditions. mdpi.com This approach is noted for its high reaction yields, achieved through minimal water content and an optimized amount of hydrochloric acid as a catalyst at a high temperature of 180 °C in sealed reaction vessels. mdpi.com

Solvent-Free and Aqueous Medium Reactions

In the pursuit of greener and more sustainable chemical processes, solvent-free and aqueous medium reactions have gained significant attention. These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents, which are major contributors to chemical waste and environmental pollution.

Solvent-free reactions, often conducted by grinding or heating reactants together without any solvent, have been successfully employed for condensation reactions. For example, a series of 4-arylmethylidene-3-methyl-4,5-dihydroisoxazol-5-one derivatives were synthesized by the condensation of aromatic aldehydes with 3-methyl-4,5-dihydroisoxazol-5-one at room temperature through grinding or by heating under solvent-free and catalyst-free conditions. researchgate.net

Aqueous media also provide an environmentally benign alternative for organic synthesis. One-pot, three-component cyclocondensation reactions have been efficiently carried out in water for the synthesis of various heterocyclic compounds. For instance, the reaction between malononitrile, 4-hydroxycoumarin, and various aldehydes in aqueous media, catalyzed by a Ni(II)-Schiff base/SBA-15 nanocatalyst, yields 3,4-dihydropyrano[3,2-c]chromene derivatives. researchgate.net

Efficiency and Environmental Impact Assessments of Synthetic Methods

The efficiency and environmental impact of synthetic methods are critical considerations in modern chemistry. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacturing, distribution, use, and disposal. amazonaws.com

In the context of amino acid production, which shares some process similarities with the synthesis of this compound, LCA studies have been conducted to quantify environmental impacts. amazonaws.com These assessments typically consider impact categories such as climate change, fossil fuel consumption, eutrophication, acidification, photochemical smog formation, and land use. amazonaws.com

For example, the production of synthetic amino acids like L-lysine, DL-methionine, and L-threonine has been analyzed to determine their environmental footprint. amazonaws.com The choice of catalyst and reaction conditions can significantly influence the environmental profile of a synthetic process. For instance, a patented method for preparing 3-amino-4-hydroxybenzoic acid utilizes a recyclable Pd/carbon catalyst for hydrogenation, which is highlighted as having a low wastewater output and being easy to process, thus minimizing environmental pollution. google.com This method also boasts a high product yield (greater than 90%) and reduced reaction times due to the use of higher hydrogen pressure. google.com In contrast, traditional methods for enzyme purification, a related field, often rely on chemical reagents and large volumes of water, leading to waste production and environmental concerns. researchgate.net

Synthesis of Schiff Base Derivatives of this compound

Schiff bases, characterized by the presence of a C=N double bond, are a significant class of compounds synthesized from this compound. semanticscholar.orgmdpi.com These derivatives are readily prepared and exhibit a wide range of interesting properties.

Condensation Reactions with Aromatic Aldehydes

The most common method for synthesizing Schiff bases from this compound involves a condensation reaction with an aromatic aldehyde. semanticscholar.orgimpactfactor.org This reaction is typically carried out by refluxing a mixture of the benzohydrazide and the aldehyde in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid like glacial acetic acid. semanticscholar.orgimpactfactor.org

For example, a new Schiff base, 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid, was synthesized by the condensation of 3-hydroxy benzaldehyde (B42025) with 4-amino-3-hydroxy benzoic acid. semanticscholar.orgsciensage.info The reaction mixture was refluxed for 8 hours at 60°C with constant stirring. semanticscholar.org Similarly, other Schiff bases have been prepared by reacting benzohydrazide with aldehydes like 2-hydroxy-3-methoxybenzaldehyde (B140153) and 2-hydroxybenzaldehyde, with refluxing times of around 5 hours. impactfactor.org

The formation of the Schiff base is confirmed by spectroscopic methods. In the proton NMR spectra, the appearance of a singlet peak in the range of 8.62–8.74 ppm is characteristic of the N=CH proton of the azomethine group. nih.gov

Influence of Substituents on Derivative Synthesis

The nature of the substituents on the aromatic aldehyde can influence the synthesis and properties of the resulting Schiff base derivatives. The presence of electron-donating or electron-withdrawing groups on the aldehyde's aromatic ring can affect the reaction rate and the stability of the final product.

For instance, in the synthesis of quinazolinone–lysine conjugates, which are β2,3-amino acid derivatives, the nature of the substituent on the phenyl ring was found to be crucial for the biological activity of the compounds. nih.gov Specifically, the presence of a fluoro group attached to the phenyl ring acted as an active moiety, enhancing the antimicrobial activity. nih.gov

Similarly, in the synthesis of 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivatives, the substituents on the 2-amino group played a significant role. nih.gov The presence of a 4-methylbenzoyl moiety generally led to compounds with good inhibitory activity against HIV-1 RNase H, with some exceptions for chloro-substituted phenylamino (B1219803) derivatives. nih.gov

Synthesis of Heterocyclic Derivatives Incorporating the this compound Moiety

The this compound scaffold can be incorporated into various heterocyclic ring systems, leading to a diverse range of derivatives with potential applications. These syntheses often involve multi-step reactions and cyclization processes.

For example, a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide, a related compound, were synthesized to create compounds with aminoketone, imidazole, and 5-oxopyrrolidine fragments. nih.gov To obtain imidazol-2-one derivatives, the corresponding aminoketone precursors were cyclized with a four-fold excess of carbamide in glacial acetic acid at reflux for 24 hours. nih.gov

Formation of Oxadiazole Derivatives

The transformation of the benzohydrazide functional group into a 1,3,4-oxadiazole (B1194373) ring is a common and valuable strategy in medicinal chemistry. This conversion replaces the flexible and hydrogen-bond-donating hydrazide linkage with a rigid, planar, and metabolically stable aromatic ring that acts as a hydrogen bond acceptor. The most prevalent synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles from a hydrazide involves a two-step process: N-acylation followed by cyclodehydration.

First, this compound is treated with a carboxylic acid or its activated derivative (such as an acid chloride or anhydride) to yield an intermediate N,N'-diacylhydrazine. This intermediate is then subjected to cyclization using a dehydrating agent, which eliminates a molecule of water to form the stable 1,3,4-oxadiazole ring. A wide array of dehydrating agents has been employed for this transformation, ranging from classical strong acids to milder, more modern reagents. ijpbs.com The choice of reagent can be critical to avoid unwanted side reactions involving the other functional groups on the aromatic ring.

The general reaction scheme is as follows:

Scheme 1: General synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives from this compound.

Below is a table summarizing various dehydrating agents commonly used for the cyclization of N,N'-diacylhydrazines to 1,3,4-oxadiazoles.

| Reagent | Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux | ijpbs.com |

| Thionyl Chloride (SOCl₂) | Reflux | rsc.org |

| Polyphosphoric Acid (PPA) | High Temperature | rsc.org |

| Sulfuric Acid (H₂SO₄) | High Temperature | rsc.org |

| Burgess Reagent | Mild, Neutral | rsc.org |

| Triphenylphosphine (PPh₃)/I₂ | Mild | ijpbs.com |

| XtalFluor-E ([Et₂NSF₂]BF₄) | Mild, often with AcOH additive | rsc.orgbeilstein-journals.org |

| 2-Chloro-1,3-dimethylimidazolinium chloride | Mild | rsc.org |

Interactive Data Table: Common Dehydrating Agents for Oxadiazole Synthesis (This is a simplified representation of an interactive table)

Click to view reagent details

Exploration of Other Fused Ring Systems

The 3-amino-4-hydroxy substitution pattern on the benzene ring of the parent molecule constitutes an o-aminophenol moiety. This structural feature is a classic precursor for the synthesis of benzoxazoles, a class of fused heterocyclic compounds with significant biological activities. nih.govnih.gov The reaction typically involves the condensation of the o-aminophenol with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or orthoester, followed by intramolecular cyclization and dehydration to form the fused oxazole (B20620) ring. nih.govresearchgate.net

When this compound is used as the starting material, the 3-amino and 4-hydroxy groups can react to form a benzoxazole (B165842) ring fused to the parent structure. This transformation creates a novel polycyclic framework, (hydrazinylcarbonyl)benzoxazole, which can be further derivatized.

The general reaction for the formation of a fused benzoxazole ring is depicted below:

Scheme 2: General synthesis of fused benzoxazole derivatives from this compound.

A variety of reagents and catalysts can facilitate this transformation, with the choice depending on the nature of the "R" group being introduced at the 2-position of the benzoxazole ring.

| Reagent/Catalyst System | Reactant for "R" Group | Conditions | Reference |

| Polyphosphoric Acid (PPA) | Carboxylic Acid (R-COOH) | High Temperature | researchgate.netmdpi.com |

| p-Toluenesulfonic Acid (p-TsOH) | Carboxylic Acid (R-COOH) | Microwave | ijpbs.com |

| Various Catalysts (e.g., CeO₂, ZnO) | Aldehyde (R-CHO) | Varies (e.g., RT, Reflux) | ijpbs.com |

| Triethyl Orthoformate | (for R = H) | Acid Catalyst (e.g., HCl) | researchgate.net |

| Carbon Disulfide (CS₂) | (for 2-mercaptobenzoxazole) | KOH, Ethanol | researchgate.net |

Interactive Data Table: Reagents for Fused Benzoxazole Synthesis (This is a simplified representation of an interactive table)

Click to view reagent details

Structural Elucidation and Spectroscopic Characterization of 3 Amino 4 Hydroxybenzohydrazide and Analogs

Advanced Vibrational Spectroscopic Analyses

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The FT-IR and FT-Raman spectra are complementary, with their selection rules determining the activity of different vibrational modes.

The FT-IR spectrum of 3-Amino-4-hydroxybenzohydrazide is expected to be rich with characteristic absorption bands from its various functional groups. Analysis of analogous compounds, such as benzohydrazide (B10538) and other substituted aromatic compounds, allows for the assignment of these bands. nih.gov

Key expected FT-IR absorptions include:

O-H and N-H Stretching: Broad bands in the high-frequency region of 3200-3500 cm⁻¹ are anticipated, corresponding to the stretching vibrations of the phenolic hydroxyl (-OH) group and the amino (-NH₂) and hydrazide (-NH) groups. The broadness of these peaks is indicative of hydrogen bonding. sigmaaldrich.com

C-H Aromatic Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=O (Amide I) Stretching: A strong absorption band, characteristic of the carbonyl group in the hydrazide moiety, is expected around 1640-1680 cm⁻¹. This is often referred to as the Amide I band.

N-H Bending and C-N Stretching (Amide II): The Amide II band, resulting from a mix of N-H bending and C-N stretching, is typically observed in the 1580-1620 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually produce multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to appear in the 1200-1300 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond of the amino group attached to the aromatic ring is anticipated around 1250-1350 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Assignment |

| ~3400 | O-H Stretch (Phenolic) |

| ~3350 | N-H Asymmetric Stretch (-NH₂) |

| ~3250 | N-H Symmetric Stretch (-NH₂) |

| ~3200 | N-H Stretch (Hydrazide) |

| ~3050 | C-H Aromatic Stretch |

| ~1660 | C=O Stretch (Amide I) |

| ~1600 | N-H Bend (Amide II) |

| 1500-1600 | C=C Aromatic Ring Stretch |

| ~1280 | C-O Phenolic Stretch |

Note: These are expected values based on the analysis of benzohydrazide and related substituted aromatic compounds. nih.govchemicalbook.com

FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations are expected to be particularly prominent.

Key expected FT-Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring is expected to produce a very strong and sharp band around 1000 cm⁻¹. nih.gov Other C=C stretching and in-plane bending modes of the ring will also be visible.

C=O Stretching: The carbonyl stretch, while strong in the IR, will also be present in the Raman spectrum, though likely with a lower intensity.

N-N Stretching: The N-N single bond stretch of the hydrazide group is expected in the 1100-1150 cm⁻¹ region.

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Assignment |

| ~3050 | C-H Aromatic Stretch |

| ~1660 | C=O Stretch (Amide I) |

| 1500-1600 | C=C Aromatic Ring Stretch |

| ~1120 | N-N Stretch |

| ~1000 | Aromatic Ring Breathing |

Note: These are expected values based on the analysis of benzohydrazide and its derivatives. nih.govrsc.org

The positions of the vibrational bands are sensitive to the electronic effects of the substituents on the benzene ring. The electron-donating nature of the hydroxyl (-OH) and amino (-NH₂) groups influences the electron density of the aromatic ring and the attached hydrazide moiety. These interactions can lead to shifts in the vibrational frequencies compared to unsubstituted benzohydrazide. For example, the electron donation from the -OH and -NH₂ groups can decrease the double bond character of the C=O group through resonance, potentially lowering its stretching frequency. Furthermore, intramolecular hydrogen bonding between the phenolic proton and the amino nitrogen, or between the amino protons and the carbonyl oxygen, can cause significant broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H-NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the amino, hydroxyl, and hydrazide groups. The chemical shifts and splitting patterns are dictated by the electronic environment and the proximity of neighboring protons.

Expected ¹H-NMR signals:

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region, typically between 6.0 and 8.0 ppm. Their exact chemical shifts and multiplicities (singlet, doublet) will depend on their position relative to the electron-donating -OH and -NH₂ groups and the electron-withdrawing -C(=O)NHNH₂ group. The proton at position 2 (between the -OH and -NH₂ groups) would likely be a doublet. The proton at position 5 would likely be a doublet of doublets, and the proton at position 6 would be a doublet.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It could appear over a wide range, potentially from 5.0 to 10.0 ppm.

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group, likely in the range of 4.0-5.5 ppm.

Hydrazide Protons (-NH-NH₂): Two distinct signals are expected for the hydrazide protons. A broad singlet for the -NH₂ protons and another broad singlet for the -NH proton, likely appearing downfield (e.g., 8.0-10.0 ppm) due to the deshielding effect of the adjacent carbonyl group.

Table 3: Expected ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.5 - 7.5 | m | 3H | Ar-H |

| 4.0 - 5.5 | br s | 2H | Ar-NH₂ |

| 5.0 - 10.0 | br s | 1H | Ar-OH |

| 4.0 - 5.0 | br s | 2H | -C(=O)NHNH₂ |

| 8.0 - 10.0 | br s | 1H | -C(=O)NHNH₂ |

Note: These are predicted values based on data for analogous compounds like 3-amino-4-hydroxybenzoic acid and other benzohydrazides. Chemical shifts of O-H and N-H protons are highly variable. chemicalbook.comuni.lu

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C-NMR signals:

Carbonyl Carbon (-C=O): This carbon is typically deshielded and appears significantly downfield, expected in the range of 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals.

The carbon bearing the -OH group (C4) will be shifted downfield to around 145-155 ppm.

The carbon bearing the -NH₂ group (C3) will also be downfield, around 135-145 ppm.

The carbon attached to the hydrazide group (C1) will be found around 120-130 ppm.

The other aromatic carbons (C2, C5, C6) will appear in the typical aromatic region of 110-130 ppm.

Table 4: Expected ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 165 - 175 | C=O |

| 145 - 155 | C-OH |

| 135 - 145 | C-NH₂ |

| 110 - 130 | Aromatic C-H & C-C |

Note: These are predicted values based on data for analogous compounds such as 3-amino-4-hydroxybenzoic acid and substituted benzamides. chemicalbook.comuni.lu

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is determined by the chromophores present in the molecule, primarily the substituted benzene ring. The presence of the hydroxyl (-OH) and amino (-NH2) groups, both powerful auxochromes, on the aromatic ring significantly influences the electronic transitions. These substituents, particularly when ortho and para to each other, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Studies on derivatives, such as Schiff bases formed from 3-amino-4-hydroxybenzenesulfonic acid, confirm that the electronic properties are highly dependent on the molecular structure, with experimental UV-Vis data generally matching theoretical predictions. researchgate.net The typical UV-Vis spectrum for a compound like this compound in a solvent like DMSO would be expected to show strong absorptions below 300 nm, characteristic of the substituted aromatic system.

Table 1: Representative UV-Vis Absorption Maxima for Related Amino-Hydroxy Aromatic Compounds

| Compound | Absorption Maxima (λmax) | Source |

| 3-Aminobenzoic Acid | 194 nm, 226 nm, 272 nm | sielc.com |

| 3-Amino-4-hydroxybenzoic Acid | Data available in spectral databases | nih.gov |

Note: The table provides data for analogous compounds to infer the spectroscopic behavior of this compound.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₇H₉N₃O₂ and a calculated molecular weight of approximately 167.17 g/mol .

In a typical mass spectrometry experiment using electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of ~168.18 or a deprotonated species [M-H]⁻ with an m/z of ~166.16. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern, which is invaluable for structural confirmation. While specific fragmentation data for this compound is not widely published, patterns can be predicted based on the fragmentation of related structures like benzohydrazides and other amino acids. derpharmachemica.comnih.govnih.gov

For the protonated molecule, common fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃): Cleavage within the hydrazide group.

Loss of water (H₂O): From the hydroxyl group and a nearby proton.

Decarbonylation: Loss of carbon monoxide (CO) from the carbonyl group, often following other losses.

Cleavage of the N-N bond: A characteristic fragmentation for hydrazides.

Cleavage of the C-N bond: Loss of the entire hydrazide moiety (-NHNH₂), leading to a fragment corresponding to the 3-amino-4-hydroxybenzoyl cation.

Analysis of the related 3-amino-4-hydroxybenzoate anion shows major fragments at m/z 108.045, corresponding to the loss of carbon dioxide (CO₂). nih.gov This indicates that cleavage of the carboxylate (or in this case, the hydrazide) group from the aromatic ring is a primary fragmentation pathway.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion | Predicted m/z (for [M+H]⁺) | Possible Neutral Loss |

| [M+H]⁺ | 168.18 | - |

| [M+H - NH₃]⁺ | 151.15 | Ammonia |

| [M+H - H₂O]⁺ | 150.17 | Water |

| [M+H - CO]⁺ | 140.17 | Carbon Monoxide |

| [M+H - NH₂NH₂]⁺ | 136.12 | Hydrazine (B178648) |

Note: This table is predictive and based on common fragmentation patterns of related functional groups.

X-ray Crystallographic Investigations of Related Hydrazides

As single-crystal X-ray diffraction data for this compound is not available, the crystal structure of its isomer, 4-Amino-2-hydroxybenzohydrazide , provides a robust model for understanding the solid-state characteristics of this class of compounds. nih.govmedchemexpress.com

Single Crystal Structure Determination

The crystal structure of 4-Amino-2-hydroxybenzohydrazide was solved using single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules. The asymmetric unit was found to contain two crystallographically independent molecules, labeled A and B, indicating slight conformational differences between them in the crystal lattice. nih.gov

Table 3: Crystallographic Data for 4-Amino-2-hydroxybenzohydrazide

| Parameter | Value | Source |

| Formula | C₇H₉N₃O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 5.6424 (3) | nih.gov |

| b (Å) | 18.3221 (12) | nih.gov |

| c (Å) | 14.7164 (9) | nih.gov |

| β (°) | 94.087 (3) | nih.gov |

| Volume (ų) | 1517.52 (16) | nih.gov |

| Z | 8 | nih.gov |

Analysis of Bond Distances and Angles

The bond lengths and angles within the two independent molecules of 4-Amino-2-hydroxybenzohydrazide are reported to be within the normal ranges for such functional groups. nih.gov The geometry of the hydrazide group [-C(=O)NHNH₂] is of particular interest. The C=O double bond length is typically around 1.23 Å, while the C-N and N-N single bonds are approximately 1.33 Å and 1.45 Å, respectively. The benzene ring exhibits typical aromatic C-C bond lengths of about 1.39 Å. Deviations from ideal values can often be attributed to electronic effects of the substituents and steric strain within the crystal packing.

Table 4: Representative Bond Distances for Hydrazide Structures

| Bond | Typical Distance (Å) | Reference Context |

| C=O | ~1.21 - 1.24 | researchgate.net |

| C-N (amide) | ~1.33 | nih.gov |

| N-N (hydrazide) | ~1.42 - 1.45 | researchgate.net |

| C-C (aromatic) | ~1.39 | nih.gov |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of 4-Amino-2-hydroxybenzohydrazide is dominated by an extensive network of hydrogen bonds, which is a defining characteristic of hydrazides due to the presence of multiple hydrogen bond donors (-OH, -NH, -NH₂) and acceptors (O=C, -N). libretexts.orgslideshare.net

The analysis identified both intramolecular and intermolecular hydrogen bonds:

Intramolecular Hydrogen Bonds: An O-H···O hydrogen bond is present in each molecule, forming a stable six-membered ring motif, denoted as S(6). This interaction involves the phenolic hydroxyl group and the carbonyl oxygen atom. nih.gov

Intermolecular Hydrogen Bonds: The molecules are linked into a complex three-dimensional architecture. A pair of N-H···N hydrogen bonds connects the two independent molecules (A and B) to form a dimer with an R²₂(6) ring motif. Furthermore, molecules of type B form inversion dimers through pairs of N-H···O hydrogen bonds, creating an R²₂(10) ring. These dimers are then interconnected through other N-H···O hydrogen bonds, building undulating two-dimensional networks that ultimately link to form a 3D structure. nih.gov

These strong, directional interactions are fundamental to the stability of the crystal lattice.

Conformational Analysis in the Solid State

The presence of two independent molecules (A and B) in the asymmetric unit of 4-Amino-2-hydroxybenzohydrazide indicates that the molecule possesses some conformational flexibility. nih.gov While the benzene ring and the amide group (-CONH-) tend to be relatively planar, rotation can occur around the C(ring)-C(carbonyl) and N-N single bonds.

Coordination Chemistry of 3 Amino 4 Hydroxybenzohydrazide Ligands and Metal Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-amino-4-hydroxybenzohydrazide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov The resulting complexes can be characterized using a range of spectroscopic and analytical techniques to determine their composition and structure.

Complexation with Transition Metal Ions (e.g., Zn(II), Co(II/III), Ni(II), Cu(II), Mn(II))

This compound readily forms complexes with various transition metal ions. The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt, often in a 1:2 metal-to-ligand molar ratio, and refluxing the mixture to facilitate the reaction. nih.gov The specific properties and structures of the resulting complexes are influenced by the nature of the metal ion. For instance, studies have reported the successful synthesis of complexes with Ni(II), Cu(II), and Zn(II). nih.gov The formation of these complexes is often indicated by a change in color and the precipitation of a solid product.

Spectroscopic Characterization of Complexes (UV-Vis, FT-IR)

Spectroscopic methods are crucial for elucidating the structure and bonding within the metal complexes of this compound.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The FT-IR spectrum of the free ligand shows characteristic absorption bands corresponding to its various functional groups, such as the amino (–NH2), hydroxyl (–OH), and carbonyl (C=O) groups. Upon complexation, shifts in the positions of these bands indicate the involvement of these groups in bonding with the metal ion. For example, a shift in the C=O stretching frequency can suggest coordination through the carbonyl oxygen. Similarly, changes in the bands associated with the amino and hydroxyl groups can indicate their participation in complex formation. nih.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the metal complexes. The spectra of the complexes typically show absorption bands that are different from those of the free ligand. These bands can be attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion. The position and intensity of these bands can provide insights into the coordination geometry of the metal ion. nih.gov

Elemental Analysis of Synthesized Complexes

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complexes. By measuring the percentage composition of elements such as carbon, hydrogen, nitrogen, and the metal, researchers can confirm the stoichiometry of the complex and verify the ratio of the metal ion to the ligand molecules. researchgate.net The experimental values are compared with the calculated values for the proposed formula to ascertain the purity and composition of the complex.

| Element | Calculated % | Found % |

| C | Varies with complex | Varies with complex |

| H | Varies with complex | Varies with complex |

| N | Varies with complex | Varies with complex |

| M (Metal) | Varies with complex | Varies with complex |

| This is an interactive data table. The values will vary depending on the specific metal complex synthesized. |

Structural Aspects of Metal Complexes

Determination of Coordination Geometries (e.g., Tetrahedral, Square Planar, Octahedral)

The coordination geometry of the metal ion in a complex is determined by the number and arrangement of the donor atoms from the ligand(s). Common coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral. lumenlearning.comlibretexts.org For instance, Cu(II) complexes often exhibit a square planar geometry, while Zn(II) and some Ni(II) complexes may adopt a tetrahedral arrangement. nih.gov Octahedral geometries are also common, particularly for metal ions with a coordination number of six. researchgate.netmdpi.com The specific geometry adopted depends on factors such as the size and electronic configuration of the metal ion and the nature of the ligand. libretexts.org

| Metal Ion | Typical Coordination Geometry |

| Cu(II) | Square Planar nih.gov |

| Zn(II) | Tetrahedral nih.gov |

| Ni(II) | Tetrahedral or Square Planar nih.govlibretexts.org |

| Co(II/III) | Octahedral researchgate.net |

| This is an interactive data table showing common coordination geometries. |

Ligand Binding Modes and Coordination Environments

This compound can act as a bidentate or tridentate ligand, meaning it can bind to the metal ion through two or three donor atoms, respectively. The potential donor sites are the amino nitrogen, the hydroxyl oxygen, and the carbonyl oxygen of the hydrazide group. nih.gov The specific binding mode can vary depending on the reaction conditions and the metal ion involved. Infrared spectroscopy is a key tool for determining the binding mode, as shifts in the characteristic vibrational frequencies of the functional groups indicate their involvement in coordination. nih.gov The coordination environment refers to the arrangement of these donor atoms around the central metal ion, which in turn defines the coordination geometry.

Magnetic Properties of Metal Complexes

Slow Magnetic Relaxation Phenomena

No studies detailing slow magnetic relaxation or single-molecule magnet (SMM) behavior in metal complexes synthesized with this compound could be located. This type of magnetic phenomenon is highly specific to the electronic structure and coordination geometry of the metal ion, which would be determined by the interaction with the this compound ligand.

Applications in Molecular Magnetism

Consequently, without data on slow magnetic relaxation, there is no information regarding the potential applications of this compound-based metal complexes in the field of molecular magnetism, such as in high-density data storage or quantum computing.

Photophysical Properties of Coordination Polymers

Photoluminescent Emission Studies

There is no available research on the photoluminescent properties of coordination polymers constructed using this compound. Such studies would typically investigate emission and excitation spectra to determine the potential of these materials for applications in sensing, lighting, or optical devices.

Time-Dependent Density Functional Theory (TD-DFT) for Emission Mechanisms

No theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) or other computational methods to analyze the electronic transitions and emission mechanisms in this compound coordination polymers have been published.

Electrochemical Behavior of Metal Complexes (Cyclic Voltammetry)

The electrochemical properties of metal complexes incorporating the this compound ligand, as studied by techniques like cyclic voltammetry, have not been reported in the literature. These investigations would be necessary to understand the redox processes of the metal centers as influenced by this specific ligand.

Table of Compounds Mentioned

Biological Activities and Pharmacological Potential of 3 Amino 4 Hydroxybenzohydrazide and Its Derivatives

Anticancer and Antiproliferative Investigations

Inhibition of Cancer Cell Proliferation (e.g., PC3 Prostate Cancer Cells)

While direct studies on the inhibition of PC3 prostate cancer cell proliferation by 3-Amino-4-hydroxybenzohydrazide are not extensively documented in the reviewed literature, research on related structures provides valuable insights. Derivatives of 3-amino-1,2,4-benzotriazine-1,4-dioxide have been synthesized and evaluated for their cytotoxic activity in vitro against a panel of human cancer cell lines, including the human prostate cancer cell line PC-3, under hypoxic conditions. Many of these compounds demonstrated more potent activity than the reference drug tirapazamine (B611382).

Furthermore, a series of novel 3-amino-4-hydroxy-benzenesulfonamide derivatives have been synthesized and their effects on the viability of three cancer cell lines, including the prostate adenocarcinoma cell line PPC-1, were established. Some of these compounds were found to reduce the viability of cancer cell spheroids, with one derivative noted for causing PPC-1 spheroids to become looser.

Additionally, other classes of compounds, such as diazepine (B8756704) derivatives, have been investigated for their cytotoxicity against PC3 cells, with some showing significant activity. For instance, certain newly synthesized diazepine derivatives have demonstrated notable cytotoxic effects on PC3 cells. researchgate.net Similarly, genistein, an isoflavone, has been shown to reduce the viability of PC3 cells in a 3D culture model, with an IC50 of 480 μM after 24 hours of incubation. nih.gov

These findings suggest that the core structure of aminated and hydroxylated benzene (B151609) rings, as found in this compound, is a feature in various compounds with demonstrated anti-proliferative effects against prostate cancer cells. However, direct experimental data for this compound is needed to confirm its specific activity.

Studies on Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. While direct studies on the angiogenesis modulation by this compound are limited, research on structurally related compounds provides some indications of potential activity.

For example, derivatives of 3-amino-1,2,4-benzotriazine-1,4-dioxide have been synthesized and shown to possess anti-angiogenic properties. In an in vitro anti-angiogenic assay using co-cultured HUVECs and fibroblasts, selected derivatives exhibited significant inhibition of tube formation. nih.gov At a concentration of 20 µM, some of these compounds led to 80-90% inhibition, which was more potent than the reference compound tirapazamine (approximately 50% inhibition). nih.gov At a lower concentration of 2 µM, certain derivatives still significantly reduced the areas, lengths, paths, and joints of tube formation by as much as 70-80% and 45-50%, respectively. nih.gov These results indicate that derivatives with a 3-amino-1,2,4-benzotriazine-1,4-dioxide core have strong anti-angiogenic potential.

The development of small molecule inhibitors of angiogenesis is an active area of research. The structural features of this compound, with its amino and hydroxyl groups on a benzene ring, are present in various compounds that are being investigated for their effects on biological processes, including angiogenesis. However, without direct experimental evidence, the specific role of this compound in angiogenesis modulation remains to be elucidated.

Cytotoxicity and Selectivity Profiles Against Cancer Cell Lines

The evaluation of cytotoxicity and selectivity is crucial in the development of new anticancer agents. While specific data for this compound is scarce, studies on its derivatives and related compounds offer valuable information on their cytotoxic profiles.

A series of novel 3-amino-4-hydroxy-benzenesulfonamide derivatives were assessed for their cytotoxic effects on human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. The half-maximal effective concentrations (EC50) were determined for the most active compounds, and their selectivity against cancer cells versus normal human foreskin fibroblasts (HFs) was established. For instance, one of the most cytotoxic compounds in this series exhibited significant activity against the triple-negative breast cancer and prostate adenocarcinoma cell lines. However, it was not selective, as the EC50 values were similar for cancer cells and fibroblasts.

In another study, derivatives of 2-(benzamido) benzohydrazide (B10538) were synthesized and their cytotoxicity was evaluated. The results indicated that these compounds showed cell viability greater than 80%, suggesting they could be safely used as drugs. nih.gov Benzohydrazide derivatives, in general, are known to possess a wide range of biological activities, including anticancer properties. thepharmajournal.comresearchgate.net For example, some benzohydrazide derivatives containing dihydropyrazoles have shown potent antiproliferative activity against various cancer cell lines, including A549, MCF-7, HeLa, and HepG2, with IC50 values in the sub-micromolar range. nih.gov

The table below summarizes the cytotoxic activity of some benzohydrazide and related derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC50/EC50 (µM) | Reference |

| Benzohydrazide derivative (H20) | A549 (Lung) | 0.46 | nih.gov |

| Benzohydrazide derivative (H20) | MCF-7 (Breast) | 0.29 | nih.gov |

| Benzohydrazide derivative (H20) | HeLa (Cervical) | 0.15 | nih.gov |

| Benzohydrazide derivative (H20) | HepG2 (Liver) | 0.21 | nih.gov |

| Genistein | PC3 (Prostate) | 480 | nih.gov |

| 2-(Benzamido) benzohydrazide derivative | BChE | 0.12 | nih.gov |

These findings underscore the potential of the benzohydrazide scaffold as a basis for the development of novel cytotoxic agents against cancer. Further studies are warranted to investigate the specific cytotoxicity and selectivity profile of this compound.

Enzyme Inhibition Studies

Laccase Inhibition (e.g., from Trametes versicolor)

Laccases are copper-containing enzymes that are involved in various biological processes, including pathogenesis in fungi. The inhibition of laccase is a target for the development of antifungal agents. Research has been conducted on the inhibitory effects of hydrazide-hydrazone derivatives on laccase from Trametes versicolor.

A series of hydrazide-hydrazones, which are imine derivatives of hydrazides and aldehydes, have been screened as laccase inhibitors. Notably, derivatives of 4-hydroxybenzhydrazide (B196067) have shown micromolar activity. This suggests that the 4-hydroxybenzoyl fragment, which is structurally similar to a portion of this compound, can play a key role in laccase inhibition, potentially acting as a decoy for the enzyme's natural substrate.

Kinetic studies have revealed different modes of laccase inhibition by hydrazide-hydrazone derivatives. The type of inhibition is dependent on the specific chemical structure of the derivative.

Competitive Inhibition: Several 4-hydroxybenzhydrazide derivatives have been identified as competitive inhibitors of laccase. This type of inhibition suggests that these molecules bind to the active site of the enzyme, directly competing with the substrate. The structure-activity relationship (SAR) analysis indicated that a slender salicylic (B10762653) aldehyde framework was important for stabilizing the molecules near the substrate docking site.

Non-Competitive and Uncompetitive Inhibition: Interestingly, derivatives with bulkier substituents, such as a 3-tert-butyl-5-methyl- or 3,5-di-tert-butyl-2-hydroxy-benzylidene unit, did not bind to the active site of laccase. Instead, they acted as non-competitive or uncompetitive inhibitors. A non-competitive inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. An uncompetitive inhibitor binds only to the enzyme-substrate complex.

The table below presents the inhibition constants (Ki) and the type of inhibition for selected hydrazide-hydrazone derivatives against laccase from Trametes versicolor.

| Derivative Structure | Inhibition Constant (Ki) (µM) | Type of Inhibition |

| 4-hydroxybenzhydrazide derivatives | 24 - 674 | Competitive |

| Derivative with 3-tert-butyl-5-methyl-2-hydroxy-benzylidene unit | 32.0 | Non-competitive |

| Derivative with 3,5-di-tert-butyl-2-hydroxy-benzylidene unit | 17.9 | Uncompetitive |

These findings highlight the versatility of the hydrazide-hydrazone scaffold in designing laccase inhibitors with different kinetic profiles.

Acetylcholinesterase (AChE) Reactivation Potential

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE by organophosphates, such as nerve agents and pesticides, can be lethal. The development of reactivators that can restore the function of inhibited AChE is a significant area of medical research.

While some compounds are designed as AChE inhibitors for the treatment of conditions like Alzheimer's disease, the focus of this section is on the reactivation of inhibited AChE. The search for new and more effective AChE reactivators is ongoing, as current treatments are not effective against all types of organophosphate poisoning.

Studies have been conducted on various classes of compounds for their AChE reactivation potential. Oximes are the most well-known class of AChE reactivators. However, research has also explored other chemical scaffolds.

With regard to hydrazide derivatives, the available literature primarily focuses on their potential as AChE inhibitors. Several studies have synthesized and evaluated benzohydrazide and hydrazone derivatives for their ability to inhibit AChE and butyrylcholinesterase (BChE). nih.govnih.govfabad.org.tr For instance, novel iodinated hydrazide-hydrazones and 2-(benzamido) benzohydrazide derivatives have been reported as potent inhibitors of these enzymes. nih.govnih.gov

Conversely, there is limited evidence to suggest that hydrazide derivatives are effective reactivators of inhibited AChE. In fact, some studies that have tested hydrazone-related compounds for reactivation have found them to be ineffective. This suggests that while the hydrazide scaffold may be suitable for designing enzyme inhibitors, it may not possess the necessary chemical properties for efficient nucleophilic attack required to displace the organophosphate from the serene residue in the active site of AChE and thus reactivate the enzyme. Therefore, based on the current body of scientific literature, the potential for this compound or its simple derivatives to act as significant reactivators of inhibited acetylcholinesterase appears to be low. Further research into novel chemical structures is needed to develop more effective broad-spectrum AChE reactivators. nih.gov

Antioxidant Properties and Radical Scavenging Activity

Antioxidants are vital substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of a compound's antioxidant capacity is often performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these synthetic radicals, a process that can be observed through a color change and quantified with a spectrophotometer. nih.govnih.gov The potency is typically expressed as an IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the radicals. nih.gov

The chemical structure of this compound, which contains both hydroxyl (-OH) and amino (-NH₂) groups attached to a benzene ring, suggests inherent antioxidant potential. Phenolic compounds, particularly those with multiple hydroxyl groups, are well-known for their potent radical scavenging activities. proteomexchange.org Research on various derivatives of 3,4,5-trihydroxyphenylacetic acid and 3-[(4-methoxyphenyl)amino]propanehydrazide confirms that such molecules can be powerful radical scavengers, with some compounds demonstrating activity comparable to or even exceeding that of standards like Vitamin C or Trolox. nih.govproteomexchange.org

Table 2: Antioxidant Activity of Structurally Related Hydrazide and Phenolic Compounds Note: This table includes data for compounds with similar functional groups to this compound to illustrate the antioxidant potential of this chemical class.

| Compound/Extract | Assay | IC₅₀ Value |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide (36) | DPPH | 1.35 times more active than Ascorbic Acid |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) | DPPH | 1.37 times more active than Ascorbic Acid |

| Ethanol (B145695) Extract of Vernonia amygdalina | DPPH | 94.83 µg/ml |

| Methanol Extract of Vernonia amygdalina | ABTS | 179.8 µg/ml |

| Ethyl Acetate Fraction of Macaranga hypoleuca | DPPH | 14.31 mg/L |

| Ethyl Acetate Fraction of Macaranga hypoleuca | ABTS | 2.10 mg/L |

Antiviral Potential

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a crucial enzyme for viral replication. It cleaves large viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. nih.govmdpi.com Inhibition of Mpro can effectively halt the viral life cycle. zenodo.org

In silico molecular docking is a powerful computational tool used to predict how a compound (ligand) might bind to the active site of a target protein like Mpro. mdpi.comnih.gov These studies calculate a docking score or binding energy, which estimates the binding affinity between the compound and the protein. A lower binding energy suggests a more stable interaction. Research on various hydrazone derivatives has shown their potential to interact with the Mpro substrate-binding pocket. For example, furanochromene-quinoline hydrazone derivatives have been studied, showing moderate inhibitory activity and favorable docking energy scores, comparable to known Mpro inhibitors. nih.gov These studies highlight the potential of scaffolds containing a hydrazone linker for developing new Mpro inhibitors. nih.gov

Table 3: Molecular Docking Scores of Hydrazone Derivatives against SARS-CoV-2 Mpro Note: Data from related hydrazone compounds are presented to show the potential of this chemical class as Mpro inhibitors.

| Compound | Docking Energy Score (kcal/mol) | Reference Inhibitor | Docking Score (kcal/mol) |

| Furanochromene-quinoline hydrazone derivative (3-substituted) | -8.0 to -8.5 | N3 peptide | -8.1 |

| Furanochromene-quinoline hydrazone derivative (5-substituted) | -8.0 to -8.5 | GC-373 | -7.6 |

| Furanochromene-quinoline hydrazone derivative (6-substituted) | -8.0 to -8.5 | ML-188 | -7.5 |

| Furanochromene-quinoline hydrazone derivative (8-substituted) | -8.0 to -8.5 |

The entry of the SARS-CoV-2 virus into human cells is initiated by the binding of its spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor. deakin.edu.auresearchgate.net Consequently, compounds that can interfere with this protein-protein interaction by binding to either the spike protein or the ACE2 receptor are being investigated as potential viral entry inhibitors. deakin.edu.au

Molecular docking simulations are a key strategy for identifying such compounds from large chemical libraries. scienceopen.comdeakin.edu.aunih.gov These computational screens predict whether a molecule can fit into the binding interface of ACE2 and interact with key amino acid residues, thereby blocking the spike protein. deakin.edu.auresearchgate.net Studies have successfully used this approach to screen thousands of compounds, identifying several registered drugs and other molecules that bind to ACE2. deakin.edu.auresearchgate.net The binding affinity and mode of interaction are analyzed to select promising candidates for further experimental testing. scienceopen.com

Exploration of Other Therapeutic Applications

Parasitic infections caused by nematodes (worms) remain a significant global health problem, and the rise of drug resistance necessitates the discovery of new anthelmintic agents. nih.gov Phenotype-based screening, which tests compounds for their ability to affect the viability or motility of worms in vitro, is a primary method for new drug discovery. nih.govnih.gov

Research into novel benzhydroxamic acid derivatives, which share structural similarities with benzohydrazides, has identified compounds with potent activity against parasitic nematodes like Haemonchus contortus and the free-living model organism Caenorhabditis elegans. nih.govzenodo.org These studies measure the concentration of the compound required to inhibit motility or cause death (IC₅₀ value) in both larval and adult stages of the worms. The promising results for these related compounds suggest that the benzohydrazide scaffold could be a valuable starting point for the development of new anthelmintic drugs. nih.govzenodo.org

Table 4: Anthelmintic Activity of Benzhydroxamic Acid Derivative OMK211 Note: This data is for a related compound class, illustrating the potential for anthelmintic activity in similar structures.

| Compound | Nematode Species | Life Stage | Activity Metric (IC₅₀) |

| OMK211 | Haemonchus contortus | Adult Male | ~ 1 µM |

| OMK211 | Haemonchus contortus | Larval & Adult | Decreased viability and motility |

| OMK211 | Caenorhabditis elegans | Larval & Adult | Decreased viability and motility |

Anticonvulsant Activity

Derivatives of this compound, particularly hydrazones, have been a focal point in the search for new antiepileptic drugs. saspublishers.com These compounds, which incorporate the -CO-NHN=CH- functional group, are synthesized by reacting hydrazides with various aldehydes and ketones. saspublishers.comnih.gov Their potential as anticonvulsants is frequently evaluated using standard preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govresearchgate.net

Research has shown that the anticonvulsant efficacy of these hydrazone derivatives is highly dependent on the nature of the substituents attached. For instance, studies on pharmacophoric hybrids of phthalimide-GABA-anilides/hydrazones have been conducted to evaluate their anticonvulsant properties. nih.gov Similarly, the synthesis of hydrazones from (2-oxobenzoxazoline-3-yl)acetohydrazide revealed that derivatives with a 4-fluoro substitution were particularly active in the scPTZ test. semanticscholar.org

The structural features of the aldehyde or ketone used in the synthesis play a crucial role. For example, some studies have indicated that electron-withdrawing groups on the aromatic ring can enhance anticonvulsant activity. rfppl.co.in The lipophilicity of the compounds also appears to influence their effectiveness in the MES test. rfppl.co.in The broad investigation into these derivatives highlights their potential as lead compounds for developing new antiepileptic agents with improved efficacy and reduced neurotoxicity. saspublishers.comnih.gov

| Derivative Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| Phthalimide-GABA-hydrazones | MES, scPTZ, scSTY, ipPIC | Some compounds were effective in various seizure models. | nih.gov |

| (2-Oxobenzoxazoline-3-yl)acetohydrazide hydrazones | scPTZ | 4-fluoro derivative showed the highest activity. | semanticscholar.org |

| Isatin semicarbazones and hydrazones | MES, scMet, scSty | Evaluated for anticonvulsant activity and neurotoxicity. | saspublishers.com |

| N-Aryl-dihydro-indeno[1,2-c]pyrazole-2-carboxamide | MES, scMET, 6 Hz | Showed protection against MES and scMET induced seizures. | saspublishers.com |

Anti-inflammatory Activity

Hydrazide-hydrazone derivatives have demonstrated significant potential as anti-inflammatory agents. thepharmajournal.com Their mechanism often involves the inhibition of key inflammatory mediators. The anti-inflammatory effects of these compounds are typically assessed using preclinical models like the carrageenan-induced paw edema test in rats, which measures the ability of a compound to reduce acute inflammation. mdpi.comnih.gov

For example, a study on N-pyrrolylcarbohydrazide and its hydrazone derivatives found that the parent hydrazide exhibited dose-dependent anti-inflammatory activity, significantly reducing paw edema. mdpi.comnih.gov One of its derivatives also showed pronounced and sustained anti-inflammatory effects. mdpi.comnih.gov The structural modifications, such as the introduction of different substituents on the benzylidene and triazole rings in other series, have been shown to enhance anti-inflammatory potency. mdpi.com

Furthermore, some benzohydrazide derivatives have been investigated for their ability to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. researchgate.net This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The diverse biological activities of these compounds make them promising candidates for the development of new anti-inflammatory therapies. thepharmajournal.comnih.gov

| Compound/Derivative Class | Test Model | Key Findings on Anti-inflammatory Activity | Reference |

|---|---|---|---|

| N-pyrrolylcarbohydrazide | Carrageenan-induced paw edema | Showed dose-dependent reduction in paw edema. | mdpi.comnih.gov |

| Pyrrole hydrazone derivative 1A | Carrageenan-induced paw edema | Exhibited pronounced and significant edema reduction at 20 mg/kg. | mdpi.comnih.govscilit.com |

| N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido) acetohydrazide derivatives | Not specified | Derivatives with halogen and dimethylamino groups showed significant anti-inflammatory effects. | mdpi.com |

| 1,2-Benzothiazine derivatives | COX inhibition assay, LPS-stimulated fibroblasts | Several compounds showed high selectivity for COX-2 over COX-1 inhibition. | nih.gov |

Antidiabetic Activity

The search for novel therapeutic agents for diabetes mellitus has led to the investigation of benzohydrazide and its derivatives. A key strategy in managing type 2 diabetes is to control post-meal high blood sugar levels by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govfrontiersin.org

Several studies have shown that hydrazone derivatives can be potent inhibitors of these enzymes. For instance, a series of benzimidazole-based hydrazones demonstrated significant in vitro α-glucosidase inhibitory potential, with many compounds showing higher potency than the standard drug, acarbose (B1664774). nih.gov Molecular docking studies further supported these findings by elucidating the binding interactions within the enzyme's active site. nih.gov

Similarly, hydrazine (B178648) clubbed thiazole (B1198619) derivatives have been identified as effective inhibitors of α-glucosidase, α-amylase, and aldose reductase, another enzyme implicated in diabetic complications. nih.gov Many of these derivatives exhibited inhibitory capacities in the nanomolar to micromolar range, surpassing the effectiveness of reference drugs like acarbose and epalrestat. nih.gov The structural characteristics, including the specific substitutions on the aromatic rings, were found to be crucial for the observed activity. nih.gov These findings highlight the potential of these derivatives as lead structures for the development of new and effective antidiabetic drugs. nih.govactapharmsci.com

| Derivative Class | Target Enzyme | Inhibitory Activity (IC50/KI) | Reference |

|---|---|---|---|

| Benzimidazole based hydrazones (5a-5p) | α-glucosidase | IC50 values from 2.25 ± 0.01 to 81.16 ± 0.12 μM | nih.gov |

| Hydrazine clubbed thiazoles (3a-3j) | α-glucosidase | KI values from 1.76 ± 0.01 to 24.81 ± 0.15 μM | nih.gov |

| Hydrazine clubbed thiazoles (3a-3j) | α-amylase | IC50 values from 4.94 to 28.17 μM | nih.gov |

| Hydrazine clubbed thiazoles (3a-3j) | Aldose Reductase | KI values from 5.47 ± 0.53 to 23.89 ± 1.46 nM | nih.gov |

| Acyl pyrazole (B372694) sulfonamides (5a-k) | α-glucosidase | IC50 values from 1.13 to 28.27 µM | frontiersin.org |

Trypanocidal and Antimalarial Activities

Hydrazone derivatives have emerged as a promising class of compounds in the fight against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi, and malaria, caused by Plasmodium species. semanticscholar.orgresearchgate.netnih.gov The development of new drugs is critical due to the spread of resistance to existing therapies. semanticscholar.org

In the context of trypanocidal activity, hybrid compounds combining hydrazone moieties with a benzofuroxan (B160326) heterocycle have shown remarkable in vitro activity against different strains of T. cruzi. researchgate.netnih.gov The proposed mechanism of action for some of these derivatives involves the generation of oxidative stress within the parasite. researchgate.netnih.gov Flavanone derivatives have also been explored, with certain substitutions significantly improving anti-T. cruzi activity. mdpi.com

For antimalarial applications, hydrazones have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. malariaworld.orgmalariaworld.org Some aroylhydrazones, which act as iron chelators, have shown greater antimalarial activity than the standard chelator desferrioxamine. semanticscholar.org Furthermore, a new series of benzothiazole (B30560) hydrazones exhibited dose-dependent antimalarial effects, with structure-activity relationship studies indicating that the benzothiazole ring is crucial for their antiplasmodial action. nih.gov These compounds also inhibit heme polymerization, a critical process for parasite survival. nih.gov Recent studies on novel hydrazone compounds have demonstrated broad-spectrum activity, inhibiting multiple life stages of the Plasmodium parasite, which is crucial for preventing disease transmission. malariaworld.orgmalariaworld.orgupr.edu

| Derivative Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Benzofuroxan-hydrazone hybrids | Trypanosoma cruzi | Displayed remarkable in vitro activity; mechanism involves oxidative stress. | researchgate.netnih.gov |

| Flavanone derivatives | Trypanosoma cruzi | Substituents like anisole (B1667542) moiety significantly improved activity. | mdpi.com |

| Novel Hydrazone Compounds (CB series) | Plasmodium falciparum | Inhibited blood stage proliferation in low micromolar to nanomolar range. | malariaworld.orgmalariaworld.org |

| Benzothiazole hydrazones | Plasmodium falciparum | Acted as iron chelators and inhibited heme polymerization; effective against resistant strains. | nih.gov |

| Aroylhydrazones | Plasmodium falciparum | Showed greater activity than desferrioxamine against chloroquine-resistant and -sensitive parasites. | semanticscholar.org |

Analgesic and Insecticidal Properties

Beyond the activities previously described, derivatives of this compound have also been investigated for their pain-relieving and pest-controlling capabilities.

Analgesic Properties

The search for new analgesic agents with fewer side effects than current non-steroidal anti-inflammatory drugs (NSAIDs) has led researchers to explore hydrazide and hydrazone derivatives. nih.gov The analgesic potential of these compounds is often evaluated using the acetic acid-induced writhing test in mice, a model for visceral pain. nih.gov Several studies have reported that newly synthesized hydrazide and hydrazone compounds induce a significant reduction in the writhing response, with some derivatives showing potency comparable to or even greater than standard drugs like mefenamic acid. mdpi.comnih.gov For instance, N-pyrrolyl hydrazide-hydrazones have been identified as promising leads for developing drugs with potential analgesic activity, with some compounds showing efficacy in both paw-pressure and hot-plate tests. ajol.info The analgesic effects of some of these derivatives appear to involve opioid receptors. ajol.info

Insecticidal Properties

Hydrazone derivatives are recognized as an important class of agrochemicals. They have been developed into insecticides with broad-spectrum activity against various agricultural pests. nih.gov Research has shown that novel hydrazone derivatives containing a pyridine (B92270) amide moiety exhibit good insecticidal activities against pests such as Plutella xylostella (diamondback moth) and Culex pipiens pallens (common house mosquito). nih.gov In some cases, the efficacy of these synthetic compounds is comparable to that of established insecticides. nih.gov

Further studies on diacylhydrazine and acylhydrazone derivatives have demonstrated strong insecticidal activity against the larvae of beet armyworm (Spodoptera exigua), cotton bollworm (Helicoverpa armigera), and cabbage worm (Pieris rapae). mdpi.com Many of these synthesized compounds showed higher mortality rates than reference insecticides, indicating their potential for development as new and effective pest control agents. mdpi.com

| Activity | Derivative Class | Test Model/Organism | Key Findings | Reference |

|---|---|---|---|---|

| Analgesic | Hydrazide and Hydrazone derivatives | Acetic acid-induced writhing test | Significant reduction in writhing; some compounds more potent than mefenamic acid. | nih.gov |

| Analgesic | N-pyrrolyl hydrazide-hydrazones | Paw-pressure test, Hot-plate test | Promising analgesic activity, potentially mediated by opioid receptors. | ajol.info |

| Insecticidal | Hydrazones with pyridine amide moiety | Plutella xylostella, Culex pipiens pallens | Good insecticidal activity, with LC50 values comparable to chlorpyrifos. | nih.gov |

| Insecticidal | Diacylhydrazine and Acylhydrazone derivatives | Spodoptera exigua, Helicoverpa armigera, Pieris rapae | High mortality rates (>95-100%) against various insect larvae. | mdpi.com |

| Insecticidal | General Hydrazone derivatives | Various arthropods and pests | Broad-spectrum insecticidal activity, effective against resistant pests. |

Mechanistic Insights and Structure Activity Relationship Sar Studies

Molecular Docking Investigations

Molecular docking simulations have been instrumental in elucidating the potential binding modes and interactions of 3-Amino-4-hydroxybenzohydrazide and its derivatives with various protein targets. These computational studies provide valuable insights into the structural basis of their biological activities.

Ligand-Protein Interaction Profiling

Thymidine (B127349) Phosphorylase (TP): In the context of cancer therapy, derivatives of 4-hydroxybenzohydrazide have been investigated as inhibitors of thymidine phosphorylase (TP), an enzyme over-expressed in many cancers and involved in angiogenesis. nih.govnih.gov Molecular docking studies have shown that these compounds can bind to the allosteric site of the TP enzyme. nih.govnih.gov